

Structural Analysis of 4'-Bromo-3'-fluoroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 4'-Bromo-3'-fluoroacetanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **4'-Bromo-3'-fluoroacetanilide**. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-characterized analogue, 4'-bromoacetanilide, to provide a foundational understanding of its structural properties. This document outlines standard experimental protocols for its synthesis and characterization and presents key data in a structured format to aid in research and development.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **4'-Bromo-3'-fluoroacetanilide**.

Property	Value
Molecular Formula	C ₈ H ₇ BrFNO
Molecular Weight	232.05 g/mol
Melting Point	149-152 °C
Boiling Point (Predicted)	337.9 ± 32.0 °C
Density (Predicted)	1.623 ± 0.06 g/cm ³
pKa (Predicted)	13.46 ± 0.70
Appearance	White to off-white powder

Synthesis

4'-Bromo-3'-fluoroacetanilide is synthesized via the acetylation of 4-bromo-3-fluoroaniline. This reaction is a standard nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of 4-bromo-3-fluoroaniline

This protocol is a general procedure for the synthesis of acetanilides from anilines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- 4-bromo-3-fluoroaniline
- Acetic anhydride
- Glacial acetic acid (optional, as solvent or catalyst)
- Zinc dust (optional, to prevent oxidation of the aniline)
- Ice-cold water

- Ethanol (for recrystallization)
- Round bottom flask
- Reflux condenser
- Beakers
- Büchner funnel and flask
- Filter paper
- Heating mantle or oil bath

Procedure:

- In a round bottom flask, dissolve 4-bromo-3-fluoroaniline in a minimal amount of glacial acetic acid.
- Slowly add a slight molar excess of acetic anhydride to the solution while stirring. A small amount of zinc dust can be added to prevent oxidation.
- Attach a reflux condenser to the flask and heat the mixture gently in a heating mantle or oil bath for approximately 15-30 minutes.
- After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water. This will cause the crude **4'-Bromo-3'-fluoroacetanilide** to precipitate out of the solution.
- Stir the mixture vigorously to ensure complete precipitation and to hydrolyze any excess acetic anhydride.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any remaining impurities.
- Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure, crystalline **4'-Bromo-3'-fluoroacetanilide**.

- Dry the purified crystals, for instance by air drying or in a desiccator.

Structural Elucidation Data

Due to the scarcity of specific published data for **4'-Bromo-3'-fluoroacetanilide**, the following sections provide data for the analogous compound, 4'-bromoacetanilide, as a reference point for spectral interpretation. The key differences expected for **4'-Bromo-3'-fluoroacetanilide** will be highlighted.

Crystallographic Data

As of this review, a crystal structure for **4'-Bromo-3'-fluoroacetanilide** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, precise bond lengths and angles from X-ray crystallography are not available.

Spectroscopic Data

Reference Data: ¹H and ¹³C NMR of 4'-Bromoacetanilide

The following tables summarize the ¹H and ¹³C NMR spectral data for 4'-bromoacetanilide, which serves as a basis for predicting the spectrum of **4'-Bromo-3'-fluoroacetanilide**.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 1: ¹H NMR Data for 4'-Bromoacetanilide (in DMSO-d₆)[\[5\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	Singlet (broad)	1H	N-H
~7.57	Doublet	2H	Ar-H (ortho to -NHCOCH ₃)
~7.47	Doublet	2H	Ar-H (ortho to -Br)
~2.06	Singlet	3H	-CH ₃

Table 2: ¹³C NMR Data for 4'-Bromoacetanilide

Chemical Shift (δ) ppm	Assignment
~168	C=O
~138	Ar-C (C-NH)
~131	Ar-C (CH, ortho to -Br)
~121	Ar-C (CH, ortho to -NH)
~115	Ar-C (C-Br)
~24	-CH ₃

Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

- **1H NMR:** The aromatic region will be more complex due to the fluorine substitution. The proton ortho to the fluorine will show coupling to 19F. The other aromatic protons will exhibit different chemical shifts and coupling patterns due to the altered electronic environment.
- **13C NMR:** The carbon atoms in the aromatic ring will show different chemical shifts. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹J_{C-F}). Other carbons in the ring will also show smaller C-F couplings.
- **19F NMR:** A single resonance is expected, which will be split by the adjacent aromatic protons.

Reference Data: FTIR of 4'-Bromoacetanilide

The following table lists the characteristic IR absorption bands for 4'-bromoacetanilide.[\[7\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 3: FTIR Data for 4'-Bromoacetanilide

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~1670	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
~1600, ~1490	C=C stretch	Aromatic ring
~825	C-H bend (para-disubstitution)	Aromatic ring
~500-600	C-Br stretch	Aryl halide

Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

The overall IR spectrum will be similar. The most significant addition will be a strong absorption band corresponding to the C-F stretching vibration, typically observed in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region will also differ due to the change in the substitution pattern on the aromatic ring.

Reference Data: Mass Spectrometry of 4'-Bromoacetanilide

The mass spectrum of 4'-bromoacetanilide is characterized by its molecular ion peak and specific fragmentation patterns.[\[7\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 4: Key Fragments for 4'-Bromoacetanilide

m/z	Ion
213/215	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
171/173	[M - CH ₂ CO] ⁺
156/158	[M - CH ₃ CONH] ⁺
92	[C ₆ H ₄ NH ₂] ⁺
43	[CH ₃ CO] ⁺

Expected Spectral Changes for 4'-Bromo-3'-fluoroacetanilide:

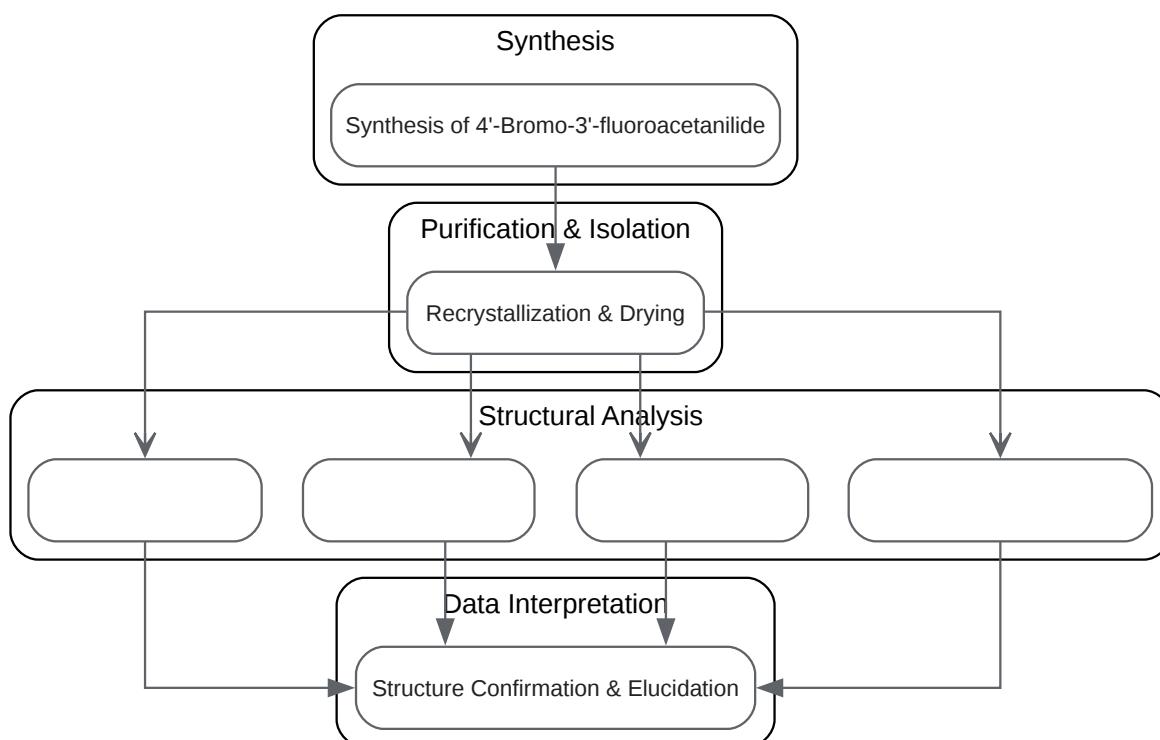
The molecular ion peak will be observed at m/z 231/233, reflecting the presence of the fluorine atom and the isotopic pattern of bromine. The fragmentation pattern is expected to be similar, with key fragments corresponding to the loss of ketene (CH_2CO) and other characteristic fragments, adjusted for the mass of the fluorinated aromatic core.

Visualizations

Molecular Structure

Caption: Molecular structure of 4'-Bromo-3'-fluoroacetanilide.

Structural Analysis Workflow



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Caption: Workflow for the synthesis and structural analysis.

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